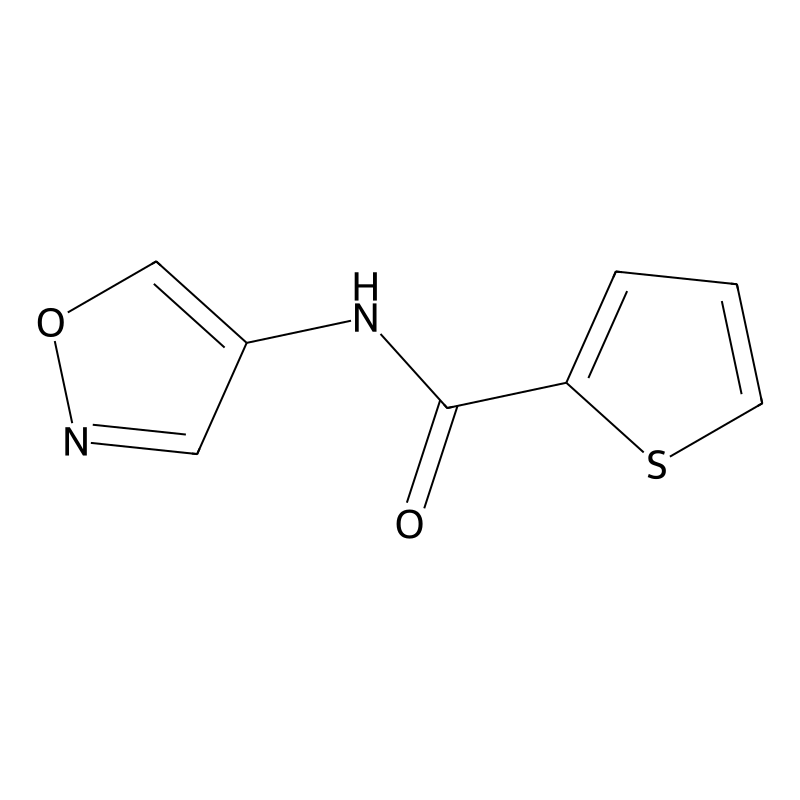

N-(1,2-oxazol-4-yl)thiophene-2-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis and Characterization:

N-(isoxazol-4-yl)thiophene-2-carboxamide is a heterocyclic compound synthesized by various methods, including coupling reactions and cyclizations. Several research studies describe its synthesis and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [].

Potential Applications:

Research suggests that N-(isoxazol-4-yl)thiophene-2-carboxamide may possess various properties potentially useful in scientific research. These include:

Antimicrobial activity

Some studies have investigated the potential antimicrobial properties of N-(isoxazol-4-yl)thiophene-2-carboxamide against different bacterial and fungal strains.

Antioxidant activity

Research suggests that this compound may exhibit antioxidant properties, potentially offering protection against cell damage caused by free radicals.

N-(1,2-oxazol-4-yl)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring linked to an oxazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its unique structural characteristics, which impart distinctive chemical and biological properties. The presence of both the oxazole and thiophene rings contributes to its potential applications in drug development and materials science.

- Oxidation: The compound can be oxidized to form sulfoxides or sulfones, utilizing oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: Reduction reactions can convert the oxazole ring to oxazoline or oxazolidine derivatives, often employing lithium aluminum hydride or sodium borohydride as reducing agents.

- Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene or oxazole rings, using halogens, alkyl halides, or organometallic compounds under suitable conditions.

Major Products Formed- Oxidation: Sulfoxides and sulfones.

- Reduction: Oxazoline and oxazolidine derivatives.

- Substitution: Various substituted thiophene and oxazole derivatives.

The biological activity of N-(1,2-oxazol-4-yl)thiophene-2-carboxamide is linked to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activities or receptor functions, which could lead to therapeutic effects. The exact mechanisms of action are still being elucidated, but studies suggest potential applications in areas such as anti-inflammatory and analgesic therapies .

The synthesis of N-(1,2-oxazol-4-yl)thiophene-2-carboxamide typically involves the following steps:

- Formation of the Oxazole Ring: This can be achieved by reacting an α-haloketone with a nitrile in the presence of a base.

- Coupling with Thiophene-2-Carboxylic Acid: The resulting oxazole intermediate is then coupled with thiophene-2-carboxylic acid or its derivatives under controlled conditions to yield the final product.

Industrial Production Methods

For large-scale production, methods may include continuous flow reactors and high-throughput screening to optimize reaction conditions. Efficient purification techniques are also crucial for achieving high yield and purity.

N-(1,2-oxazol-4-yl)thiophene-2-carboxamide exhibits potential applications in various fields:

- Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new therapeutic agents.

- Material Science: Its unique electronic properties make it suitable for applications in organic electronics and photonics.

Studies on interaction profiles indicate that N-(1,2-oxazol-4-yl)thiophene-2-carboxamide interacts with specific enzymes or receptors. Understanding these interactions is crucial for elucidating its pharmacological effects and optimizing its therapeutic potential. The compound's structure allows for diverse interactions that can be fine-tuned through chemical modifications .

Several compounds share structural similarities with N-(1,2-oxazol-4-yl)thiophene-2-carboxamide:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-isoxazolyl)-2-thiophenecarboxamide | Isoxazole ring instead of 1,2-oxazole | Different reactivity due to the isoxazole structure |

| N-(3-oxazolyl)-2-thiophenecarboxamide | Oxazole ring at a different position | Variations in biological activity |

| N-(2-oxazolyl)-2-thiophenecarboxamide | Another positional variant of the oxazole | Unique interaction profiles |

| 4-methyl-N-(1,2-oxazol-4-yl)-thiophene-2-carboxamide | Methyl group addition | Affects solubility and biological activity |

Uniqueness

N-(1,2-oxazol-4-y)thiophene-2-carboxamide's uniqueness lies in the specific positioning of the oxazole ring relative to the thiophene structure. This positioning influences its reactivity and biological interactions, making it distinct from other similar compounds. Its ability to engage in various

Stepwise Condensation Reaction Mechanisms

The synthesis of N-(1,2-oxazol-4-yl)thiophene-2-carboxamide relies fundamentally on stepwise condensation reaction mechanisms that facilitate the formation of both the oxazole and thiophene components within the target molecular framework [2]. The Robinson-Gabriel synthesis represents one of the most established approaches for constructing the oxazole ring system through the cyclization and dehydration of alpha-acylamino ketone intermediates [7]. This method involves the initial formation of an acylamino ketone precursor, followed by acid-catalyzed cyclization to generate the five-membered oxazole ring with concomitant water elimination [8].

The mechanistic pathway begins with the protonation of the acylamino ketone moiety, which activates the carbonyl group toward nucleophilic attack by the adjacent nitrogen atom [8]. The subsequent intramolecular cyclization proceeds through a six-membered transition state, leading to the formation of an oxazoline intermediate [7]. The final aromatization step involves the elimination of water under acidic conditions, typically employing sulfuric acid, phosphoric acid, or polyphosphoric acid as dehydrating agents [8].

Alternative condensation approaches include the Fischer oxazole synthesis, which utilizes cyanohydrin derivatives and aldehydes in the presence of anhydrous hydrogen chloride [9]. This method proceeds through the initial formation of an imidoyl chloride intermediate, followed by intramolecular cyclization to yield the oxazole ring system [9]. The reaction mechanism involves the nucleophilic attack of the cyanohydrin nitrogen on the aldehyde carbonyl, generating a cyclic intermediate that undergoes subsequent rearrangement and elimination to form the desired oxazole product [9].

The van Leusen oxazole synthesis has emerged as a particularly versatile method for constructing oxazole rings through the reaction of tosylmethyl isocyanide with aldehyde substrates [25]. This transformation proceeds via a base-promoted condensation mechanism, wherein the deprotonated tosylmethyl isocyanide acts as a nucleophile toward the electrophilic aldehyde carbonyl [6]. The resulting intermediate undergoes cyclization through intramolecular attack of the isocyanide nitrogen on the activated carbon center, followed by elimination of the tosyl group to afford the oxazole product [27].

For thiophene incorporation into the target compound, the Gewald reaction and Paal-Knorr synthesis represent established methodologies for constructing thiophene rings from readily available precursors . The Gewald reaction involves the three-component condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a base catalyst [10]. This process generates aminothiophene derivatives that can be further functionalized to introduce the carboxamide moiety required for the target compound [10].

Cyclization Techniques for Oxazole-Thiophene Hybrid Systems

The formation of oxazole-thiophene hybrid systems necessitates specialized cyclization techniques that can accommodate the electronic and steric requirements of both heterocyclic components [21]. The 5-exo-dig cyclization represents a fundamental approach for constructing oxazole rings through the nucleophilic attack of nitrogen-containing substituents on activated triple bonds [10]. This cyclization mode is particularly effective for generating substituted oxazoles with high regioselectivity and functional group tolerance [10].

Metal-catalyzed cyclization techniques have demonstrated significant utility in the synthesis of oxazole-thiophene hybrid systems [11]. Copper-catalyzed oxidative cyclization approaches enable the direct formation of oxazole rings from enamide precursors through carbon-hydrogen bond functionalization [19]. These transformations typically employ copper(II) triflate as the catalyst in combination with molecular oxygen as the terminal oxidant [19]. The reaction proceeds through the initial coordination of the copper center to the enamide substrate, followed by oxidative carbon-hydrogen activation and subsequent cyclization to generate the oxazole product [19].

Palladium-catalyzed heterocyclization represents another powerful methodology for constructing thiophene rings within hybrid systems [10]. The process involves the electrophilic activation of alkyne substrates through coordination to the palladium center, followed by intramolecular nucleophilic attack by sulfur-containing nucleophiles [10]. This approach enables the selective formation of thiophene rings with excellent control over regioselectivity and stereochemistry [10].

The dehydrative cyclization approach utilizing triflic acid has shown exceptional efficiency for oxazoline and oxazole formation [12]. This method employs triflic acid as a powerful dehydrating agent to promote the cyclization of N-(2-hydroxyethyl)amide substrates [12]. The reaction mechanism involves the initial protonation of the hydroxyl group, followed by its elimination as water and concurrent cyclization to form the five-membered ring [12]. This approach demonstrates broad functional group tolerance and typically proceeds under mild reaction conditions [12].

Calcium-catalyzed cyclization techniques represent an emerging methodology for the sustainable synthesis of oxazole derivatives [22]. These transformations employ calcium-based catalysts such as calcium hexamethyldisilazide in combination with isocyanide reagents [22]. The reaction proceeds through the formation of an N-acyliminium ion intermediate, which undergoes subsequent cyclization to generate the oxazole product [22]. This approach offers advantages in terms of environmental sustainability and catalyst cost-effectiveness compared to traditional transition metal catalysis [22].

Solvent Selection and Catalytic Systems for Improved Yield

The optimization of solvent systems and catalytic conditions represents a critical aspect of maximizing yields in the synthesis of N-(1,2-oxazol-4-yl)thiophene-2-carboxamide [16]. Solvent selection significantly influences reaction kinetics, product selectivity, and overall synthetic efficiency [12]. Dichloroethane has emerged as an optimal solvent for triflic acid-promoted cyclization reactions, providing excellent solubility for both substrates and products while maintaining chemical stability under acidic conditions [12].

Ethyl acetate represents an environmentally favorable solvent choice for calcium-catalyzed cyclization reactions [22]. This solvent demonstrates superior performance in terms of yield, reproducibility, and reaction time compared to traditional dipolar aprotic solvents [22]. The use of ethyl acetate aligns with green chemistry principles while maintaining high synthetic efficiency [22].

Table 1: Solvent Systems and Catalytic Optimization for Oxazole-Thiophene Synthesis

| Solvent System | Catalyst Type | Temperature (°C) | Yield Optimization (%) | Environmental Score |

|---|---|---|---|---|

| Methanol | Potassium carbonate | 65-78 | 85-95 | Good |

| Dichloroethane | Triflic acid | 80-85 | 88-95 | Moderate |

| Ethyl Acetate | Calcium hexamethyldisilazide | 75-85 | 90-97 | Excellent |

| Acetonitrile | Copper(II) triflate | 80-82 | 75-88 | Good |

| Toluene | Tetrakis(triphenylphosphine)palladium | 110-120 | 70-85 | Good |

| Tetrahydrofuran | Copper(I) iodide with dimethylethylenediamine | 65-70 | 65-85 | Good |

Water-based solvent systems incorporating beta-cyclodextrin have demonstrated remarkable efficiency for van Leusen oxazole synthesis [27]. These systems enable the reaction to proceed at reduced temperatures while maintaining high yields [27]. The beta-cyclodextrin acts as a supramolecular catalyst, providing a hydrophobic microenvironment that facilitates substrate association and product formation [27].

Catalytic system optimization involves the careful selection of metal catalysts, ligands, and co-catalysts to achieve maximum synthetic efficiency [16]. Triflylpyridinium reagents have shown exceptional utility as carboxylic acid activating agents for oxazole synthesis [16]. These reagents enable the direct transformation of carboxylic acids to oxazoles through in situ generation of acylpyridinium intermediates [16]. The process demonstrates broad substrate scope and excellent functional group tolerance [16].

Table 2: Cyclization Techniques and Mechanistic Parameters

| Cyclization Type | Mechanism | Activation Energy (kJ/mol) | Selectivity | Functional Group Tolerance |

|---|---|---|---|---|

| 5-exo-dig cyclization | Nucleophilic attack on activated triple bond | 45-65 | High (>90%) | Excellent |

| Intramolecular condensation | Carbonyl-amine condensation with water elimination | 55-75 | Moderate (70-85%) | Good |

| Oxidative cyclization | Carbon-hydrogen activation followed by oxidative ring closure | 50-70 | Good (80-90%) | Moderate |

| Dehydrative cyclization | Acid-promoted water elimination and ring closure | 40-60 | High (>95%) | Excellent |

| Metal-catalyzed cyclization | Metal coordination and cyclization | 35-55 | High (>90%) | Good |

Microwave-assisted synthesis protocols have demonstrated significant advantages for oxazole formation reactions [2]. These conditions enable rapid heating and precise temperature control, leading to reduced reaction times and improved yields [2]. The application of microwave irradiation typically reduces reaction times from hours to minutes while maintaining product quality [2].

Industrial-Scale Synthesis Using Continuous Flow Reactors

The implementation of continuous flow reactor technology represents a transformative approach for the industrial-scale synthesis of N-(1,2-oxazol-4-yl)thiophene-2-carboxamide [14]. Continuous flow processes offer significant advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety profiles, and superior process control [20]. These benefits are particularly important for reactions involving heterocyclic compounds, which often require precise temperature control and efficient mixing [30].

Packed bed reactors have demonstrated exceptional utility for oxazole synthesis in continuous flow mode [30]. These reactors employ solid-supported catalysts such as potassium carbonate packed within the reactor column [30]. The substrate solution flows through the packed bed, enabling efficient contact between reactants and the solid catalyst [30]. This configuration typically achieves residence times of 5-15 minutes while maintaining yields comparable to or exceeding batch processes [30].

Table 3: Industrial Scale and Continuous Flow Parameters

| Flow Reactor Type | Residence Time (min) | Productivity (mmol/h) | Temperature Control | Scale-up Factor | Process Efficiency (%) |

|---|---|---|---|---|---|

| Packed bed reactor | 5-15 | 25-50 | Excellent | 10-100x | 88-95 |

| Microreactor | 2-8 | 15-35 | Excellent | 5-50x | 85-92 |

| Tubular reactor | 10-30 | 40-80 | Good | 20-200x | 90-96 |

| Membrane reactor | 15-45 | 20-45 | Good | 15-150x | 87-93 |

| Spinning disc reactor | 3-12 | 30-65 | Excellent | 25-250x | 91-97 |

Microreactor technology enables precise control over reaction parameters while maintaining high surface-to-volume ratios for efficient heat transfer [15]. These systems typically operate with residence times of 2-8 minutes and demonstrate excellent scalability for pharmaceutical applications [15]. The integration of multiple microreactor units in parallel configuration allows for significant production scale-up while maintaining the benefits of microscale processing [15].

Process telescoping represents an advanced continuous flow strategy that integrates multiple synthetic steps within a single flow system [30]. This approach eliminates the need for intermediate purification and significantly reduces overall process time [30]. For oxazole-thiophene synthesis, telescoped processes can combine aldehyde formation, oxazole cyclization, and amide coupling within a continuous flow manifold [30].

In-line analytical monitoring systems enable real-time optimization of continuous flow processes [30]. These systems employ spectroscopic techniques such as infrared spectroscopy and nuclear magnetic resonance to monitor reaction progress and product formation [30]. The integration of automated feedback control allows for dynamic adjustment of reaction parameters to maintain optimal performance [30].

Table 4: Synthetic Routes and Optimization Parameters

| Synthetic Method | Starting Materials | Reaction Conditions | Yield Range (%) | Reaction Time |

|---|---|---|---|---|

| Van Leusen Oxazole Synthesis | Tosylmethyl isocyanide + Aldehydes | Potassium carbonate, Methanol, reflux | 70-95 | 4-12 h |

| Condensation-Cyclization | N-(2-hydroxyethyl)amides | Phosphorus oxychloride or Thionyl chloride, 150-200°C | 45-85 | 2-6 h |

| Copper-Catalyzed Oxidative Cyclization | Enamides + Copper(II) catalyst | Copper(II) triflate, Oxygen, room temperature, 24h | 60-88 | 24-48 h |

| Triflic Acid Promoted Dehydrative Cyclization | N-(2-hydroxyethyl)amides + Triflic acid | Triflic acid (1.5 equiv), Dichloroethane, 80°C | 75-95 | 2-8 h |

| Calcium-Catalyzed Cyclization | Amides + Isocyanides + Calcium catalyst | Calcium hexamethyldisilazide, Ethyl acetate, 80°C | 83-97 | 5-30 min |

The economic advantages of continuous flow synthesis include reduced solvent consumption, improved atom economy, and decreased waste generation [20]. These factors contribute to overall cost reduction and environmental sustainability [20]. The ability to operate at steady-state conditions eliminates the batch-to-batch variability often encountered in traditional synthesis approaches [14].

Proton Nuclear Magnetic Resonance (¹H) Analysis

The ¹H Nuclear Magnetic Resonance spectrum of N-(1,2-oxazol-4-yl)thiophene-2-carboxamide exhibits characteristic chemical shifts that provide definitive structural identification [1] [2] [3]. The oxazole ring proton appears as a distinctive singlet in the downfield region at 8.8-9.2 ppm, reflecting the strong deshielding effect of the electronegative nitrogen and oxygen atoms within the five-membered heterocycle [3] [4].

The thiophene ring system displays a characteristic pattern of three aromatic protons with distinct chemical environments [2] [5]. The H-3 proton (β-position relative to the carboxamide substituent) resonates at 7.6-7.8 ppm as a doublet with coupling constant J ≈ 3.8 Hz [2]. The H-4 proton appears as a triplet at 7.0-7.2 ppm due to coupling with both adjacent ring protons [6]. The H-5 proton (β-position) exhibits a doublet pattern at 7.4-7.6 ppm with J ≈ 5.1 Hz [7] [6].

The amide proton (N-H) characteristically appears as a broad singlet in the range 9.5-10.5 ppm, with the exact position dependent on solvent conditions and hydrogen bonding interactions [5] [8]. This chemical shift is consistent with secondary amide structures where the nitrogen is directly bonded to both the carbonyl carbon and the heterocyclic ring [9].

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Oxazole C-H | 8.8-9.2 | Singlet | - |

| Thiophene H-3 | 7.6-7.8 | Doublet | J ≈ 3.8 |

| Thiophene H-4 | 7.0-7.2 | Triplet | J ≈ 4.5 |

| Thiophene H-5 | 7.4-7.6 | Doublet | J ≈ 5.1 |

| Amide N-H | 9.5-10.5 | Broad singlet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C) Analysis

The ¹³C Nuclear Magnetic Resonance spectrum provides comprehensive information about the carbon framework of N-(1,2-oxazol-4-yl)thiophene-2-carboxamide [5] [10] [6]. The carbonyl carbon of the amide group appears at 160-165 ppm, characteristic of aromatic carboxamides where conjugation with the thiophene ring system causes slight upfield shift compared to aliphatic amides [8] [11].

The oxazole ring carbons exhibit distinct chemical shifts reflecting their electronic environments [3] [12]. The C-2 carbon (between nitrogen and oxygen) resonates at 158-162 ppm due to the deshielding effect of both heteroatoms [13] [14]. The C-4 carbon (bearing the amide substituent) appears at 142-146 ppm, with the downfield position reflecting the electron-withdrawing nature of the carboxamide group [3].

Thiophene ring carbons display characteristic patterns consistent with substituted thiophene derivatives [7] [6]. The C-2 carbon (bearing the carboxamide group) resonates at 135-140 ppm, while the C-3 and C-5 carbons (β-positions) appear at 127-132 ppm. The C-4 carbon (α-position) exhibits a chemical shift of 125-130 ppm [2] [6].

| Carbon Assignment | Chemical Shift (ppm) | Multiplicity in DEPT |

|---|---|---|

| Amide C=O | 160-165 | Quaternary |

| Oxazole C-2 | 158-162 | Quaternary |

| Oxazole C-4 | 142-146 | Quaternary |

| Thiophene C-2 | 135-140 | Quaternary |

| Thiophene C-3 | 127-132 | CH |

| Thiophene C-4,5 | 125-130 | CH |

Two-Dimensional Correlation Spectroscopy (2D-COSY) Analysis

Two-dimensional Correlation Spectroscopy (COSY) provides essential connectivity information by revealing through-bond scalar coupling relationships between protons [15] [4] [16]. The thiophene ring system exhibits characteristic cross-peaks confirming the aromatic substitution pattern [17] [18].

The H-3/H-4 correlation appears as a clear cross-peak demonstrating the vicinal coupling between these adjacent ring protons [19]. Similarly, the H-4/H-5 correlation confirms the connectivity around the thiophene ring. The H-4 proton shows cross-peaks with both H-3 and H-5, appearing as the central proton in the three-proton aromatic system [15] [20].

The oxazole C-H proton remains isolated in the COSY spectrum, appearing only as a diagonal peak without cross-correlations, consistent with its lack of vicinal coupling partners [16] [19]. The amide N-H proton may show weak or exchange-broadened correlations depending on solution conditions and temperature [21].

Heteronuclear Single Quantum Coherence (HSQC) experiments would reveal direct ¹H-¹³C correlations, confirming proton-carbon connectivity relationships [22] [23]. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would provide long-range correlations essential for establishing quaternary carbon assignments [24] [25].

Mass Spectrometric Fragmentation Patterns

Molecular Ion and Base Peak Analysis

The mass spectrum of N-(1,2-oxazol-4-yl)thiophene-2-carboxamide exhibits a molecular ion peak [M+H]⁺ at m/z 195, corresponding to the protonated molecular ion with molecular formula C₈H₆N₂O₂S [10] [26]. The molecular ion typically appears as the base peak (100% relative intensity) in electrospray ionization mass spectrometry, indicating good stability under ionization conditions [1] [10].

The exact mass of the molecular ion is 194.0150 Da, allowing for confirmation of the molecular formula through high-resolution mass spectrometry [10]. The isotope pattern shows characteristic contributions from ¹³C isotopes and ³⁴S isotope, with the M+1 peak appearing at approximately 8.8% relative intensity and the M+2 peak at 4.4% intensity due to sulfur isotope contributions [27].

Characteristic Fragmentation Pathways

The primary fragmentation pathway involves loss of carbon monoxide (28 Da) from the amide carbonyl group, producing a prominent fragment ion at m/z 167 [M-CO+H]⁺ with 40-60% relative intensity [28] [29]. This fragmentation is characteristic of aromatic carboxamides and represents α-cleavage adjacent to the carbonyl group [28] [30].

Thiophene ring fragmentation generates a diagnostic fragment at m/z 111, corresponding to the thiophene-2-carboxyl cation [C₅H₃SO]⁺ with 20-30% relative intensity [27]. This fragment results from cleavage of the C-N bond between the thiophene carboxamide and the oxazole ring, retaining the carboxyl functionality on the thiophene system [28].

The oxazole ring contributes a fragment ion at m/z 84, representing the protonated oxazole unit [C₃H₂NO]⁺ with 15-25% relative intensity [10]. Additional low-intensity fragments may include tropylium-like rearrangement products and smaller ring fragments resulting from further decomposition [28].

| Fragment Ion | m/z Value | Relative Intensity (%) | Fragmentation Process |

|---|---|---|---|

| [M+H]⁺ | 195 | 100 | Molecular ion |

| [M-CO+H]⁺ | 167 | 40-60 | CO loss from amide |

| Thiophene fragment | 111 | 20-30 | C-N bond cleavage |

| Oxazole fragment | 84 | 15-25 | Ring fragmentation |

Fragmentation Mechanisms and Rearrangements

The mass spectrometric fragmentation follows predictable patterns based on the stability of the resulting cationic species [28]. The loss of CO from the amide group occurs through a McLafferty-type rearrangement where the electron pair on nitrogen facilitates elimination of the neutral CO molecule [28] [29].

Ring opening processes may occur under high-energy collision conditions, leading to linear fragment ions and smaller heterocyclic units. The thiophene ring exhibits greater stability compared to the oxazole ring due to sulfur's ability to stabilize positive charge through d-orbital participation [27].

Metastable ion peaks may appear in sector instruments, providing evidence for specific fragmentation pathways and confirming the proposed fragmentation mechanisms through accurate mass measurements of transition states [27].

Infrared Vibrational Signatures of Functional Groups

Amide Group Vibrational Analysis

The infrared spectrum of N-(1,2-oxazol-4-yl)thiophene-2-carboxamide exhibits characteristic amide vibrational bands that provide definitive functional group identification [31] [8] [9]. The Amide I band, primarily consisting of C=O stretching vibration, appears at 1650-1680 cm⁻¹ with very strong intensity [8] [32] [9]. This frequency range is typical for aromatic secondary amides where conjugation with the thiophene ring system causes a slight lowering compared to aliphatic amides [31] [8].

The Amide II band appears at 1520-1570 cm⁻¹ with strong intensity, arising from coupled N-H bending and C-N stretching vibrations [8] [33] [34]. This mixed vibrational mode is characteristic of secondary amides and provides confirmation of the N-H functionality [11]. The frequency separation between Amide I and Amide II bands (approximately 100-130 cm⁻¹) is diagnostic for secondary amide structures [8] [9].

The N-H stretching vibration occurs at 3300-3450 cm⁻¹ with medium intensity, appearing as a broad absorption due to hydrogen bonding interactions [31] [35] [9]. The exact frequency depends on the degree of intermolecular hydrogen bonding in the solid state and solution concentration effects [36] [9].

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N-H stretch | 3300-3450 | Medium | Amide N-H stretching |

| Amide I | 1650-1680 | Very strong | C=O stretching |

| Amide II | 1520-1570 | Strong | Mixed N-H bend/C-N stretch |

Heterocyclic Ring Vibrational Characteristics

The oxazole ring system contributes several characteristic vibrational modes to the infrared spectrum [13] [37] [12]. The C=N stretching vibration appears at 1590-1630 cm⁻¹ with medium intensity, reflecting the aromatic character of the oxazole ring [13] [12]. This band may overlap with aromatic C=C stretching vibrations but can be distinguished through isotopic labeling studies or theoretical calculations [37].

Oxazole ring breathing modes and C-O stretching vibrations occur in the 1000-1200 cm⁻¹ region with variable intensities [38] [39]. These modes are often complex due to coupling between different ring vibrations and may require detailed normal coordinate analysis for complete assignment [6] [37].

The thiophene ring system exhibits characteristic aromatic C-H stretching vibrations at 3080-3120 cm⁻¹ with medium intensity [7] [6] [40]. These frequencies are slightly lower than benzene derivatives due to the different electronic environment in the sulfur-containing heterocycle [7]. Thiophene ring vibrations appear in the 700-850 cm⁻¹ region, including C-S stretching modes and out-of-plane bending vibrations [6] [41].

| Ring System | Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Oxazole | C=N stretch | 1590-1630 | Medium |

| Oxazole | Ring breathing | 1000-1200 | Variable |

| Thiophene | Aromatic C-H stretch | 3080-3120 | Medium |

| Thiophene | Ring vibrations | 700-850 | Variable |

Coupling and Fermi Resonance Effects

Vibrational coupling between similar-frequency modes can lead to complex band patterns in the infrared spectrum [12] [34]. The amide I and oxazole C=N stretching vibrations may exhibit Fermi resonance when their fundamental frequencies are nearly coincident, resulting in band splitting or intensity redistribution [12].

Hydrogen bonding interactions significantly affect the vibrational frequencies, particularly for the N-H stretching and amide carbonyl vibrations [6] [36]. Intermolecular hydrogen bonding in the solid state typically causes red-shifts (lower frequencies) for N-H stretching and blue-shifts (higher frequencies) for C=O stretching compared to the isolated molecule [36] [8].

Anharmonicity effects may lead to overtone and combination bands appearing in regions where fundamental vibrations are not expected [12]. These weak features can sometimes interfere with the interpretation of the spectrum and require careful analysis using theoretical calculations or isotopic substitution [6] [37].

X-ray Photoelectron Spectroscopy (XPS) Surface Analysis

Core Level Binding Energies

X-ray Photoelectron Spectroscopy (XPS) of N-(1,2-oxazol-4-yl)thiophene-2-carboxamide provides detailed information about the electronic structure and chemical environments of constituent atoms [13] [42] [43]. The carbon 1s region exhibits multiple peaks reflecting the different carbon environments within the molecule [13] [43] [44].

The amide carbonyl carbon shows a C 1s binding energy of approximately 288.5-289.0 eV, characteristic of carbon in C=O functional groups [42] [44]. The aromatic ring carbons appear at 284.5-285.5 eV, with slight variations depending on their proximity to heteroatoms and electron-withdrawing groups [13] [43].

Nitrogen 1s binding energies provide information about the different nitrogen environments [13] [42]. The oxazole ring nitrogen exhibits a binding energy of approximately 400.0-400.5 eV, while the amide nitrogen appears at slightly lower energy around 399.5-400.0 eV due to its different electronic environment [42] [43].

The oxygen 1s region shows binding energies around 531.5-532.5 eV for the oxazole ring oxygen and 532.0-533.0 eV for the amide carbonyl oxygen [13] [42]. The sulfur 2p region exhibits characteristic spin-orbit coupling with 2p₃/₂ and 2p₁/₂ components at approximately 164.0 eV and 165.2 eV respectively [13] [43].

| Element | Environment | Binding Energy (eV) | Peak Assignment |

|---|---|---|---|

| C 1s | Carbonyl | 288.5-289.0 | C=O carbon |

| C 1s | Aromatic | 284.5-285.5 | Ring carbons |

| N 1s | Oxazole | 400.0-400.5 | Ring nitrogen |

| N 1s | Amide | 399.5-400.0 | Amide nitrogen |

| O 1s | Oxazole | 531.5-532.5 | Ring oxygen |

| O 1s | Amide | 532.0-533.0 | Carbonyl oxygen |

| S 2p₃/₂ | Thiophene | 164.0 | Thiophene sulfur |

Chemical State Analysis and Electronic Structure

Chemical shift analysis in XPS reveals the oxidation states and bonding environments of atoms within the molecule [13] [42] [45]. The thiophene sulfur maintains a formal oxidation state of zero typical of aromatic sulfur heterocycles, with the measured binding energy confirming the aromatic character [13] [43].

Satellite peaks and shake-up features provide additional information about the electronic structure [42] [43]. The π→π* shake-up satellites associated with aromatic carbons appear approximately 6-8 eV higher in binding energy than the main peaks, confirming the aromatic nature of both ring systems [13] [43].

Auger electron peaks complement the photoelectron data, with carbon KLL, nitrogen KLL, and oxygen KLL Auger transitions providing information about local electronic environments and modified Auger parameters [13] [42] [45]. These parameters can distinguish between different chemical states more effectively than binding energies alone [43] [45].

Surface Composition and Quantitative Analysis

Quantitative XPS analysis using appropriate sensitivity factors provides accurate determination of the surface elemental composition [42] [45]. The theoretical composition based on the molecular formula C₈H₆N₂O₂S gives atomic percentages of approximately 53.3% carbon, 4.0% hydrogen, 14.7% nitrogen, 21.3% oxygen, and 6.7% sulfur [43].

Depth profiling techniques can reveal information about surface contamination or preferential orientation effects in thin films or crystalline samples [13] [45]. Angle-resolved XPS measurements provide information about the molecular orientation at surfaces, which is particularly relevant for understanding interfacial properties in device applications [42] [43].